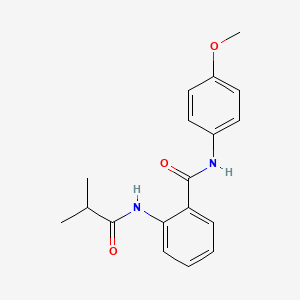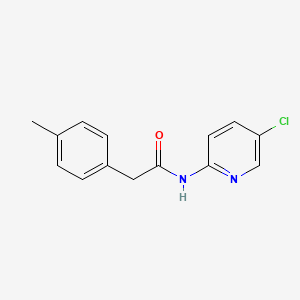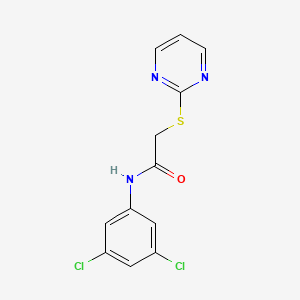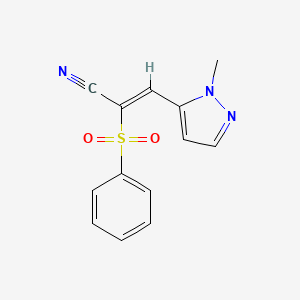
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isobutyrylamino)-N-(4-methoxyphenyl)benzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases.
科学研究应用
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and ischemia-reperfusion injury. In cancer, 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In ischemia-reperfusion injury, 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been shown to protect against tissue damage by reducing inflammation and oxidative stress.
作用机制
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide acts by selectively activating the adenosine A3 receptor, which is expressed in various tissues, including the immune system, cardiovascular system, and central nervous system. Activation of the adenosine A3 receptor leads to a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and the release of intracellular calcium. These pathways ultimately lead to the biological effects of 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide.
Biochemical and Physiological Effects
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against tissue damage. These effects are mediated through the activation of the adenosine A3 receptor and the subsequent modulation of intracellular signaling pathways.
实验室实验的优点和局限性
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its stability, and its ability to penetrate cell membranes. However, 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide also has some limitations, including its potential toxicity at high doses, the need for specialized equipment and expertise for its synthesis, and the limited availability of commercial sources.
未来方向
There are several future directions for the research on 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, more studies are needed to determine the safety and efficacy of 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide in clinical trials, which could lead to its eventual approval as a therapeutic agent.
合成方法
The synthesis of 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide involves the reaction of 2-aminobenzamide with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting product with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The final product is obtained by purification through column chromatography.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)17(21)20-16-7-5-4-6-15(16)18(22)19-13-8-10-14(23-3)11-9-13/h4-12H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJNNLVBBCPYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[(2-methylpropanoyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)







![5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5712197.png)

![3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5712210.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)
![2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5712233.png)